molecular formula C10H13NO3 B1443503 6-Hydroxy-nicotinic acid tert-butyl ester CAS No. 1342385-03-8

6-Hydroxy-nicotinic acid tert-butyl ester

Cat. No.: B1443503
CAS No.: 1342385-03-8
M. Wt: 195.21 g/mol
InChI Key: ZQMWSXMQDAFZSO-UHFFFAOYSA-N
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Description

6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industry.

Biochemical Analysis

Biochemical Properties

6-Hydroxy-nicotinic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes, including nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This interaction is crucial for the degradation of nicotinic acid, leading to the formation of intermediates such as 1,4,5,6-tetrahydro-6-oxonicotinic acid and alpha-methylene-glutaric acid . These intermediates are further metabolized into propionic acid, acetic acid, and carbon dioxide . The nature of these interactions involves oxidative and reductive steps, highlighting the compound’s role in metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of nicotinic acid metabolism, this compound can act as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This binding can modulate the breakdown of nicotinic acid, thereby influencing gene expression and cellular metabolism. Additionally, the compound’s impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to nicotinic acid dehydrogenase, facilitating the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This binding interaction is essential for the subsequent metabolic steps that lead to the formation of various intermediates. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the expression of genes involved in nicotinic acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions, with a storage temperature of 0-5°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s impact on gene expression and cellular metabolism can vary over time, depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of carefully controlling the dosage when studying the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This conversion is a key step in the degradation of nicotinic acid, leading to the formation of intermediates that are further metabolized into propionic acid, acetic acid, and carbon dioxide . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Additionally, the distribution of this compound within tissues can influence its overall bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can participate in metabolic reactions. Additionally, post-translational modifications can influence the compound’s stability and interactions with other biomolecules, affecting its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-nicotinic acid tert-butyl ester typically involves the esterification of 6-Hydroxy-nicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-nicotinic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-nicotinic acid tert-butyl ester is unique due to the presence of both the hydroxyl group and the tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

tert-butyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWSXMQDAFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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